
N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is a quaternary ammonium compound known for its surfactant properties. It is used in various industrial and scientific applications due to its ability to form micelles and interact with biological membranes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide typically involves the reaction of N,N,N’,N’-tetramethyl-1,6-hexanediamine with hexadecyl bromide in a solvent such as acetone. The reaction is followed by recrystallization from ethanol to purify the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the careful handling of reagents and solvents, as well as the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of quaternary ammonium groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include halides and nucleophiles such as hydroxide ions. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted ammonium compounds .
Applications De Recherche Scientifique
N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and other materials.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its ability to interact with biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide involves its interaction with lipid bilayers and biological membranes. The compound can disrupt membrane integrity, leading to increased permeability and potential cell lysis. This property makes it useful as an antimicrobial agent and in drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
N1,N6-Didodecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: Similar structure but with shorter alkyl chains.
N1,N6-Dibutyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide: Another variant with different alkyl chain lengths.
Uniqueness
N1,N6-Dihexadecyl-N1,N1,N6,N6-tetramethylhexane-1,6-diaminium bromide is unique due to its long alkyl chains, which enhance its surfactant properties and ability to interact with lipid bilayers. This makes it particularly effective in applications requiring strong membrane interactions and micelle formation .
Propriétés
Formule moléculaire |
C42H90Br2N2 |
|---|---|
Poids moléculaire |
783.0 g/mol |
Nom IUPAC |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C42H90N2.2BrH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
Clé InChI |
OFCDWMVMKYLZAD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


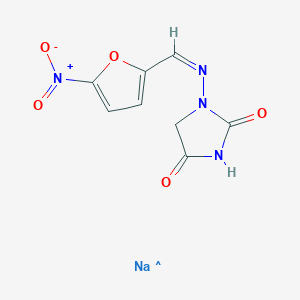
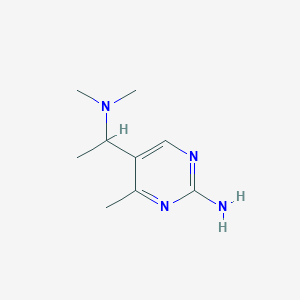

![(3aS, 4aR)-1,3-Dibenzyldihydro-1H-selenolo[3,4-d]imidazole-2,4-(3H,3aH)dione](/img/structure/B12836779.png)
![2-[[4-(3,5-Dimethyl-1H-Pyrazol-1-yl-1-Phthalazinyl]Thio]-N-(4-Fluorophenyl)-Acetamide](/img/structure/B12836782.png)
![3,5-Dimethoxy-4-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzoic acid](/img/structure/B12836790.png)
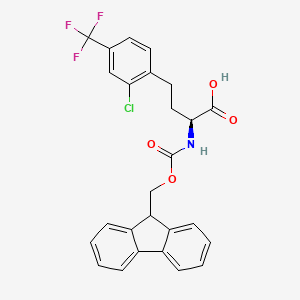
![4-Bromo-6-(trifluoromethyl)pyrido[2,3-c]pyridazine](/img/structure/B12836798.png)

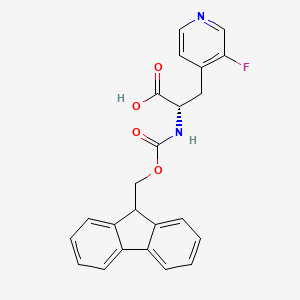
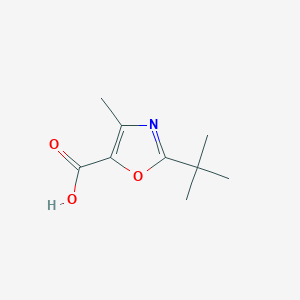
![2-[(4,4-Difluoro-3-buten-1-yl)sulfanyl]-4-methyl-4,5-dihydro-1,3-thiazole](/img/structure/B12836829.png)
![(2Z)-1-hexadecyl-2-[(E)-3-(1-hexadecyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole](/img/structure/B12836836.png)
![((2R,3S)-3-([1,1'-Biphenyl]-4-yl)oxiran-2-yl)(phenyl)methanone](/img/structure/B12836846.png)
